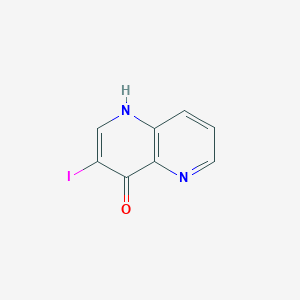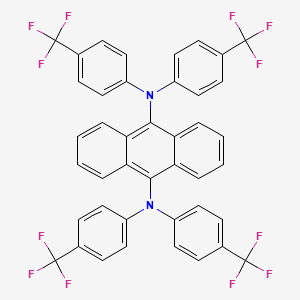
(E)-2-(perfluoroprop-1-enyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(Perfluoroprop-1-enyl)benzoic acid is a fluorinated organic compound characterized by the presence of a perfluorinated prop-1-enyl group attached to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(perfluoroprop-1-enyl)benzoic acid typically involves the introduction of the perfluoroprop-1-enyl group to a benzoic acid derivative. One common method is the reaction of a suitable benzoic acid precursor with a perfluorinated alkene under specific conditions that promote the formation of the desired product. The reaction conditions often include the use of catalysts and solvents that facilitate the addition of the perfluorinated group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors, which allow for the efficient and controlled introduction of the perfluorinated group. The use of advanced purification methods, such as chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(Perfluoroprop-1-enyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the perfluorinated group or the benzoic acid moiety.
Substitution: The compound can participate in substitution reactions where the perfluorinated group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups to the benzoic acid core.
Aplicaciones Científicas De Investigación
(E)-2-(Perfluoroprop-1-enyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated groups on biological systems.
Industry: Used in the production of materials with specific properties, such as hydrophobic coatings and fluorinated polymers.
Mecanismo De Acción
The mechanism of action of (E)-2-(perfluoroprop-1-enyl)benzoic acid involves its interaction with molecular targets through its perfluorinated group. This group can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules. The pathways involved may include the modulation of enzyme activity or the alteration of cellular processes through its unique chemical structure.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-(Perfluoroprop-1-enyl)benzoic acid: can be compared with other fluorinated benzoic acids and perfluorinated compounds.
Ethyl 3-(furan-2-yl)propionate: Another compound with a fluorinated group, used in different applications.
Propiedades
Fórmula molecular |
C10H5F5O2 |
|---|---|
Peso molecular |
252.14 g/mol |
Nombre IUPAC |
2-[(E)-1,2,3,3,3-pentafluoroprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C10H5F5O2/c11-7(8(12)10(13,14)15)5-3-1-2-4-6(5)9(16)17/h1-4H,(H,16,17)/b8-7+ |
Clave InChI |
CUOKTXDAPACOKH-BQYQJAHWSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C(=C(/C(F)(F)F)\F)/F)C(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=C(C(F)(F)F)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzo[c]isoxazol-3-ylmethanol](/img/structure/B13711900.png)
![3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13711916.png)



![5-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13711942.png)

![1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine](/img/structure/B13711956.png)
![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)


